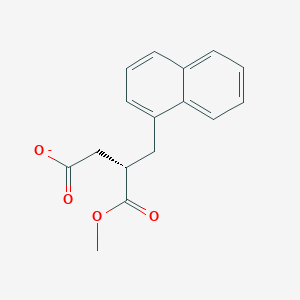

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

説明

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a butanoate ester group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted naphthalene derivatives.

科学的研究の応用

Overview

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate, also known as 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid, is an organic compound with significant potential in various scientific fields. Its unique structural features, including a methoxy group and a naphthyl moiety, make it a valuable intermediate in organic synthesis and a candidate for biological research.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives that are useful in both academic and industrial settings.

Research has indicated that this compound may possess potential biological activities. Investigations are ongoing into its interactions with biomolecules, which could lead to insights into its pharmacological properties. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration .

Material Science

In material science, this compound is being explored for its role in developing advanced materials and functional polymers. Its unique chemical structure allows for modifications that can enhance material properties, catering to specific industrial applications.

Case Studies

Case Study 1: Anti-cancer Activity

A study investigated the anti-cancer properties of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Synthesis of Derivatives

Researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the methoxy group through nucleophilic substitution reactions, they developed compounds with improved efficacy against inflammatory diseases.

作用機序

The mechanism of action of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the ester group might undergo hydrolysis in biological systems.

類似化合物との比較

Similar Compounds

- Methyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

- Ethyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

- Propyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Uniqueness

The uniqueness of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate lies in its specific stereochemistry and the presence of both a naphthalene ring and an ester group. This combination of features can influence its reactivity and interactions in various chemical and biological contexts.

生物活性

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate, with the CAS number 130693-96-8, is a synthetic organic compound categorized as an ester. Its molecular formula is , and it has a molecular weight of approximately 272.30 g/mol. This compound features a methoxy group, a naphthalenylmethyl moiety, and a 4-oxobutanoate functional group, which contribute to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound can be achieved through various methods, emphasizing its versatility for research and application in pharmaceuticals. The structure of this compound allows for modifications that can enhance its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related naphthalene derivatives have shown moderate to significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | A2780 | 10.5 | Tubulin polymerization inhibition |

| Compound 5g | MCF-7 | 4.47 | Induces G2/M cell cycle arrest |

| (3S)-4-methoxy... | TBD | TBD | TBD |

The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with tubulin, a critical protein in cell division. Molecular docking studies suggest that this compound may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the naphthalene moiety and methoxy group appears to enhance its anticancer properties compared to simpler analogs lacking these features.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 2-Methylnaphthalene | Simple naphthalene derivative | Limited biological activity |

| 4-Methoxybenzoic Acid | Methoxy and carboxylic acid groups | Anti-inflammatory |

| Naphthylacetic Acid | Naphthalene derivative with acetic acid | Plant growth regulation |

Case Studies

A study involving oxazinonaphthalene derivatives highlighted the importance of structural modifications in enhancing anticancer activity. Compounds that incorporated similar structural motifs as (3S)-4-methoxy... showed promising results in inducing apoptosis in cancer cells through tubulin inhibition .

特性

IUPAC Name |

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/p-1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMGWBQOFWAPJ-ZDUSSCGKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428236 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130693-96-8 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。